
Ciclopirox
概要
説明
Ciclopirox (chemical name: 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) is a synthetic antifungal agent with a broad-spectrum activity against dermatophytes, yeasts, and molds. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol), and it is identified by CAS number 29342-05-0 . This compound acts via multiple mechanisms, including chelation of trivalent cations (e.g., Fe³⁺ and Al³⁺), inhibition of metal-dependent enzymes critical for fungal survival, and disruption of mitochondrial function at higher concentrations . It is approved by the FDA in topical formulations (cream, suspension, lacquer) for treating onychomycosis and seborrheic dermatitis .
準備方法
Acid-Base Extraction from Ciclopirox Olamine
This compound is often synthesized as its olamine salt (this compound olamine), which is subsequently converted to the free base. The acid-base extraction method is a straightforward approach to isolate this compound from its salt form.
Reaction Protocol
This compound olamine (5 g, 18.6 mmol) is dissolved in 2 N hydrochloric acid (HCl), forming a clear solution. The mixture is extracted with ethyl acetate (EtOAc), and the organic layer is separated. Precipitation is induced by adding hexane, yielding pure this compound with an 84% recovery rate .
Critical Parameters
-
Solvent System : EtOAc and hexane provide optimal phase separation.
-
Yield : 84% after purification.
This method is favored in industrial settings due to its simplicity and scalability.
Multi-Step Synthesis via α-Pyrones
A more complex route involves synthesizing this compound through α-pyrone intermediates, enabling structural diversification.
Synthetic Pathway
-
Acyl Benzotriazole Formation : Cyclohexylcarboxylic acid is treated with thionyl chloride () to form the acyl chloride, which reacts with benzotriazole to yield acyl benzotriazole .
-
Enolate Generation : Lithium diisopropylamide (LDA) generates the enolate of methyl 3-methylbut-2-enoate, which reacts with the acyl benzotriazole to form a ketone intermediate .
-
Cyclization : Heating in toluene induces cyclization, producing 4-hydroxy-α-pyrone.
-
Reduction and Functionalization : The pyrone is brominated and reduced to form the pyridone core, followed by oximation with hydroxylamine hydrochloride to yield this compound .
Challenges and Optimizations
-
Low Yields : The final oximation step yields <50%, necessitating optimization.
-
Reagent Sensitivity : LDA requires anhydrous conditions and low temperatures (-78°C) .
Alternative Synthetic Routes from Patented Methods
A Chinese patent (CN107417608A) outlines a novel method using methyl methacrylate and hexamethylene, though details are partially redacted.
Key Steps
-
Methyl Methacrylate Activation : Methyl methacrylate is functionalized under acidic conditions.
-
Condensation with Hexamethylene : The activated intermediate reacts with hexamethylene to form a cyclohexyl-containing precursor.
-
Oxidation and Cyclization : Potassium permanganate () in alkaline medium oxidizes the precursor, followed by cyclization to yield this compound .
Advantages
-
Cost-Effective : Uses readily available starting materials.
Comparative Analysis of Synthesis Methods
Method | Yield | Steps | Complexity | Scalability |
---|---|---|---|---|
Acid-Base Extraction | 84% | 3 | Low | High |
α-Pyrone Route | 45% | 6 | High | Moderate |
Patent Route | ~70% | 4 | Moderate | High |
Industrial Considerations
化学反応の分析
反応の種類
シクロピロックスは、次のようなさまざまな化学反応を起こします。
一般的な試薬および条件
シクロピロックスの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主な生成物
シクロピロックスの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、シクロピロックスのさまざまな酸化、還元、および置換誘導体を含めることができます .
科学研究への応用
シクロピロックスは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Antifungal Applications
Onychomycosis Treatment
Ciclopirox is predominantly used in the treatment of onychomycosis, a fungal infection affecting the nails. The most common formulation is this compound nail lacquer (8%), which has been shown to be effective against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Clinical studies indicate that this compound nail lacquer can significantly reduce fungal load and improve nail appearance over extended treatment periods (up to 48 weeks) in patients with mild to moderate infections .
Mechanism of Action
The antifungal action of this compound is attributed to its ability to chelate trivalent cations (such as Fe³⁺ and Al³⁺), disrupting essential enzymatic processes in fungi. This leads to inhibition of cellular activities, including mitochondrial function and energy production . Additionally, this compound exhibits fungicidal activity against a range of fungal organisms, including yeasts and molds .
Antibacterial Properties
This compound also demonstrates antibacterial activity against various Gram-positive and Gram-negative bacteria. This broad-spectrum action makes it a candidate for treating skin infections where bacterial co-infections may occur alongside fungal infections. Its anti-inflammatory properties further enhance its therapeutic profile by reducing inflammation associated with infections .
Potential Antiviral Applications
Recent studies have explored the potential antiviral effects of this compound, particularly against viruses such as adenovirus and herpes simplex virus (HSV). In vitro experiments have shown that this compound can inhibit viral replication, suggesting a possible role in treating viral infections . However, further research is necessary to fully understand its efficacy and mechanisms in this context.
Drug Repositioning
This compound has been identified in drug repositioning efforts due to its broad-spectrum activity. It has been investigated for potential use beyond antifungal applications, including its effects on various cancers and inflammatory conditions . These studies highlight the importance of exploring existing compounds for new therapeutic uses, potentially leading to novel treatment options.
Case Study 1: Efficacy in Onychomycosis
A multicenter study evaluated the efficacy of this compound nail lacquer in treating onychomycosis. Patients applied the lacquer daily for 48 weeks, resulting in significant clinical improvement and mycological cure rates compared to vehicle controls. The study included over 400 participants across multiple sites, reinforcing the compound's effectiveness in real-world settings .
Case Study 2: Antiviral Activity
In a laboratory setting, this compound was tested against HSV-1 and adenovirus using plaque reduction assays. The results indicated that this compound could reduce viral load significantly compared to untreated controls, suggesting its potential as an adjunctive treatment in viral infections .
Summary Table: Key Applications of this compound
作用機序
シクロピロックスの作用機序は多岐にわたり、複数の経路が含まれています。 シクロピロックスは、さまざまな真菌酵素の必須補因子である鉄やアルミニウムなどの3価のカチオンをキレート化することで、抗真菌効果を発揮します . このキレート化は、これらの酵素の正常な機能を阻害し、真菌の増殖を阻害します . さらに、シクロピロックスは、特定のカタラーゼおよびペルオキシダーゼ酵素を阻害することが示されており、これは抗真菌活性にさらに寄与しています .
類似の化合物との比較
シクロピロックスは、テルビナフィンやアモルフフィンなどの他の抗真菌剤と比較されることがよくあります。これらの化合物はすべて真菌感染症の治療に使用されますが、シクロピロックスにはいくつかのユニークな特性があります。
テルビナフィン: テルビナフィンは、爪白癬などの真菌感染症の治療によく使用される別の抗真菌剤です。
アモルフフィン: アモルフフィンは、爪白癬の治療のためにマニキュアによく使用される抗真菌剤です。 一方、シクロピロックスは、より幅広い活性を持ち、抗菌および抗炎症作用も示しています.
類似化合物との比較
Antifungal Agents: Mechanism and Efficacy
Ciclopirox is compared below with other topical antifungals and iron-chelating compounds:
Table 1: Key Antifungal Compounds and Their Properties
Key Findings:
- Superior Nail Penetration: this compound lacquer (Ciclo-Tech® technology) achieves higher nail concentration (80 mg/g) due to enhanced film-forming properties, outperforming amorolfine nail lacquer .
- Mitochondrial Stress: Unlike deferasirox or phenanthroline, this compound induces mitochondrial dysfunction at ≥30 µM, similar to ML228, a known iron chelator .
- Broad-Spectrum Activity : this compound inhibits both mTOR and Akt signaling pathways in cancer cells, a feature absent in traditional antifungals like bifonazole .
Structural and Pharmacokinetic Comparisons
Table 2: Structural and Pharmacokinetic Profiles
Key Findings:
生物活性
Ciclopirox is a synthetic antifungal agent that has garnered attention not only for its antifungal properties but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.
This compound exhibits a multifaceted mechanism of action that contributes to its biological activity:
- Antifungal Activity : this compound disrupts the synthesis of fungal cell walls and membranes, leading to cell death. It has been shown to inhibit the growth of a wide range of fungi, including dermatophytes and yeasts .
- Antitumor Effects : Recent studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in colorectal cancer (CRC). It modulates key proteins involved in cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs), ultimately leading to reduced tumor growth .
- Synergistic Effects : this compound may enhance the efficacy of other antimicrobial agents. For instance, it has been shown to potentiate the action of polymyxin B against gram-negative bacteria by altering lipopolysaccharide composition and metabolism .
Antifungal Applications
This compound is commonly used in dermatological formulations for treating superficial fungal infections. A comparative study demonstrated that this compound olamine was as effective as luliconazole in achieving complete cure rates for dermatophytosis, with no significant differences between the two treatments . The following table summarizes key clinical findings:
Treatment Group | Complete Cure Rate (%) | Clinical Cure Rate (%) | Mycological Cure Rate (%) |
---|---|---|---|
This compound | 84.09 | 88.63 | 86.36 |
Luliconazole | 83.72 | 88.37 | 86.04 |
Onychomycosis Treatment
In the treatment of onychomycosis (fungal nail infection), this compound nail lacquer (8% formulation) has shown promising results. A multicenter study indicated that this compound had a notable number needed to treat (NNT) of 21 for complete cure, demonstrating its effectiveness compared to other treatments like amorolfine .
Antitumor Activity
This compound's potential as an anticancer agent has been explored in various studies:
- Colorectal Cancer : In vivo studies revealed that this compound significantly inhibited CRC xenograft growth by inducing oxidative stress and disrupting mitochondrial respiration, which are critical for cancer cell survival .
- Mechanistic Insights : The compound's ability to reduce levels of cyclins A, D1, B1, and CDK4/6 suggests that it effectively halts the progression of the cell cycle in cancer cells .
Safety and Tolerability
This compound is generally well tolerated with a low incidence of adverse effects. In studies involving its use as a shampoo for seborrheic dermatitis, response rates were significantly higher compared to vehicle treatments, with good local tolerance reported in over 85% of subjects .
Case Studies and Research Findings
Several case studies have highlighted this compound's diverse applications:
- Seborrheic Dermatitis : In a randomized trial, this compound shampoo demonstrated higher efficacy in reducing symptoms compared to placebo, with relapse rates significantly lower among treated patients .
- Combination Therapies : Research indicates that this compound may enhance therapeutic outcomes when used alongside systemic antifungals such as itraconazole, particularly due to its different mechanisms of action .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Ciclopirox’s antifungal mechanisms in vitro?
this compound is commonly tested in Candida spp. and dermatophyte bioassays using broth microdilution to determine minimum inhibitory concentrations (MICs). For topical applications, 3D skin-equivalent models or keratinocyte monolayers are used to assess penetration and cellular toxicity . To validate efficacy, combine MIC assays with time-kill kinetics and fluorescence microscopy to visualize fungal membrane disruption .
Q. How do researchers account for variability in this compound’s efficacy across fungal species?
Standardize testing using CLSI/FDA guidelines (e.g., M27-A3 for yeasts) and include positive controls (e.g., fluconazole). Use genomic sequencing to identify species-specific resistance markers (e.g., ERG11 mutations in Candida) and correlate with this compound’s MIC shifts. Statistical tools like ANOVA or mixed-effects models can quantify inter-species variability .
Q. What methodologies are used to differentiate this compound’s antifungal activity from its anti-inflammatory effects in dermatological research?
Employ dual-approach studies:
- Antifungal: Quantify hyphal growth inhibition in Trichophyton rubrum via calcofluor white staining.
- Anti-inflammatory: Measure IL-6/TNF-α suppression in LPS-stimulated HaCaT cells using ELISA. Use siRNA knockdown of inflammatory pathways (e.g., NF-κB) to isolate this compound’s mechanism .
Advanced Research Questions
Q. How can iron chelation by this compound be leveraged to study its off-target effects in cancer or bacterial infections?
this compound’s iron-binding capacity disrupts ribonucleotide reductase (RNR) activity, critical for DNA synthesis. In Pseudomonas aeruginosa, quantify pyocyanin production (UV-Vis spectrophotometry at 520 nm) and biofilm biomass (crystal violet assay) pre/post-treatment. For cancer models (e.g., Ewing sarcoma), use RNA-seq to track downregulation of RNR subunit RRM2 and apoptosis markers (e.g., caspase-3 cleavage) .
Q. What experimental designs resolve contradictions in this compound’s dual role as a virulence inhibitor and cytotoxic agent?
Apply dose-response curves with in vitro infection models (e.g., macrophage-Pseudomonas co-cultures) to identify therapeutic windows. Use transcriptomic profiling (RNA-seq) to distinguish gene networks affected at sub-MIC (virulence suppression) vs. lethal doses (host cell toxicity). Incorporate PICOT frameworks to define population (bacterial/host cells), intervention (this compound concentration), and outcomes (virulence vs. viability) .
Q. How can researchers optimize this compound’s bioavailability for systemic applications despite its poor solubility?
Test nanoformulations (e.g., liposomes or PLGA nanoparticles) using dynamic light scattering (DLS) for size distribution and dialysis membrane release assays. Validate efficacy in murine systemic infection models with HPLC quantification of plasma/tissue concentrations. Compare pharmacokinetics (AUC, Cmax) to topical formulations .
Q. What strategies address conflicting data on this compound’s synergy with conventional antifungals?
Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) with azoles (e.g., clotrimazole) or polyenes (e.g., amphotericin B). Use Bliss independence or Loewe additivity models to classify interactions. Follow up with genomic analysis (e.g., RNA interference) to identify shared targets (e.g., ERG25 in ergosterol biosynthesis) .
Q. Methodological Guidance
- Data Analysis: Use R/Bioconductor for differential gene expression analysis (limma or DESeq2 pipelines) when studying this compound’s transcriptional effects .
- Ethical Compliance: For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical trials, including sample size justification and randomization .
- Reproducibility: Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories like GEO or SRA, and include step-by-step protocols in supplementary materials .
特性
IUPAC Name |
6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKYRAXSEDYPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048564 | |
Record name | Ciclopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.41e+00 g/L | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29342-05-0 | |
Record name | Ciclopirox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciclopirox [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclopirox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciclopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclopirox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
Record name | Ciclopirox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。